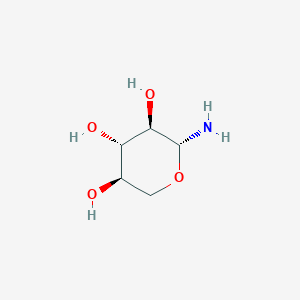

D-Ribopyranosylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSUMJKSOSGJJ-KKQCNMDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

D-Ribopyranosylamine is formed through the condensation of D-ribose with ammonia, resulting in the replacement of the anomeric hydroxyl group with an amino group. This transformation leads to the formation of a six-membered tetrahydropyran ring. The molecule exists as two anomers, α and β, which differ in the stereochemical orientation of the amino group at the anomeric carbon (C1).

The pyranose ring of this compound is conformationally flexible, with the chair conformations being the most energetically favorable.[1][2] The relative orientation of the substituents (hydroxyl and amino groups) on the ring dictates the overall stability and preferred conformation.

Anomeric Equilibrium

In solution, this compound is expected to exist in equilibrium between the α and β anomers, as well as potentially minor populations of the furanose and open-chain forms. For the parent D-ribose, the pyranose form is predominant in aqueous solution.[3] The equilibrium between the α and β anomers is influenced by the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, which is counterintuitive to steric considerations.[4] This stereoelectronic effect involves an interaction between the lone pair of electrons on the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C1-N bond.

Caption: Anomeric equilibrium of this compound.

Conformational Analysis

The conformational landscape of this compound is dominated by two low-energy chair conformations for each anomer: the 4C1 and 1C4 chairs. The notation indicates which carbon atoms are located above (superscript) and below (subscript) the plane defined by the other ring atoms. Boat and skew-boat conformations are significantly higher in energy and are generally considered as transition states between chair forms.[1]

Chair Conformations

The stability of the 4C1 and 1C4 chair conformations is determined by the steric and stereoelectronic interactions of the substituents. In the 4C1 conformation of β-D-Ribopyranosylamine, all substituents can occupy equatorial positions, minimizing steric strain. Conversely, in the 1C4 conformation, the substituents are forced into axial positions, leading to significant 1,3-diaxial interactions and consequently higher energy.

For the α-anomer, the amino group is axial in the 4C1 conformation and equatorial in the 1C4 conformation. The anomeric effect stabilizes the axial orientation of the amino group, which can make the 4C1 conformation of the α-anomer more favorable than would be predicted based on sterics alone.

References

The Enigmatic Role of D-Ribopyranosylamine: A Technical Guide on its Chemistry and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a glycosylamine, a class of compounds formed by the reaction of a reducing sugar, in this case, D-ribose in its pyranose form, with an amine. This molecule consists of a six-membered tetrahydropyran ring with an amino group attached to the anomeric carbon. While D-ribose is a cornerstone of cellular metabolism, serving as a critical component of nucleotides and nucleic acids, the specific biological role and function of this compound in metabolic pathways remain largely uncharacterized in scientific literature.

This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound. Due to the limited information on its direct biological functions, this document focuses on its chemical synthesis and characterization, placed within the well-established metabolic context of its parent molecule, D-ribose. This guide aims to equip researchers with the foundational chemical knowledge and the broader metabolic framework necessary to explore the potential, yet undiscovered, roles of this and similar glycosylamines.

Chemical Synthesis and Characterization of a this compound Derivative

While information on the synthesis of unsubstituted this compound is scarce, the synthesis of a stable derivative, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, has been documented. This synthesis provides valuable insights into the chemistry of this compound.

The synthesis involves the reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene. An unexpected outcome of this reaction, followed by controlled acidic hydrolysis, is the formation of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, indicating a furanose to pyranose ring transition. The structure of this derivative has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Quantitative Data from Synthesis

The following table summarizes the key quantitative data obtained from the synthesis and characterization of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.

| Parameter | Value | Reference |

| Melting Point | 201–208 °C (decomposed) | |

| Optical Rotation [α]D | +220.9 (c 0.1, EtOH) | |

| Yield | 37% |

Experimental Protocols

Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine

-

Starting Material: 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.

-

Hydrolysis: Dissolve the starting material in a mixture of trifluoroacetic acid, water, and ethanol (1:1:8 v/v/v).

-

Reaction Time: Allow the reaction to proceed for 15 minutes.

-

Purification: Concentrate the solution to a gum and subject it to column chromatography using a hexane/EtOAc gradient.

-

Final Product: The purified product is a yellow syrup that solidifies on storage and can be recrystallized from ethanol/hexane.

NMR Spectroscopy for Structural Characterization

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CD3OD).

-

Instrumentation: Utilize a high-frequency NMR spectrometer (e.g., 270 MHz for ¹H NMR and 67.9 MHz for ¹³C NMR).

-

Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra. For more detailed structural information, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the molecular structure, including the stereochemistry of the anomeric carbon and the pyranose ring conformation.

X-ray Crystallography for Definitive Structure Elucidation

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for instance, by slow evaporation from a solvent mixture like ethanol/hexane.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source. Collect diffraction data at room temperature.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² (e.g., SHELXL).

-

Structural Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, confirming the α-D-ribopyranosylamine structure.

Visualizations: Chemical Synthesis and Metabolic Context

Chemical Synthesis Workflow

Caption: Synthesis of a this compound derivative.

The Metabolic Landscape of D-Ribose

While this compound itself has not been identified as a key player in metabolic pathways, its precursor, D-ribose, is of central importance. D-ribose, primarily in the form of D-ribose-5-phosphate, is a crucial intermediate in two major metabolic pathways: the Pentose Phosphate Pathway and Nucleotide Biosynthesis.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] It is responsible for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing pentose sugars, most notably ribose-5-phosphate.[1] The PPP has two phases: an oxidative phase that is irreversible and a non-oxidative phase that consists of reversible reactions.[1]

Ribose-5-phosphate, the precursor for nucleotide synthesis, is generated in the oxidative phase from glucose-6-phosphate.[1] In the non-oxidative phase, ribose-5-phosphate can be converted back to glycolytic intermediates, demonstrating the metabolic flexibility of the cell.

Caption: The oxidative phase of the Pentose Phosphate Pathway.

Nucleotide Biosynthesis

Ribose-5-phosphate is the activated form of ribose used in both the de novo and salvage pathways of nucleotide synthesis.[2] In the de novo pathway, the purine and pyrimidine bases are synthesized from simpler precursor molecules and then attached to a ribose-5-phosphate unit. A key step is the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase. PRPP is the activated ribose donor for the synthesis of both purine and pyrimidine nucleotides.

In the salvage pathways, pre-formed bases from the breakdown of nucleic acids are recycled by attaching them to PRPP. This is a more energy-efficient way to produce nucleotides.

References

The Discovery and First Synthesis of β-D-Ribopyranosylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal work leading to the discovery and first chemical synthesis of β-D-ribopyranosylamine. This foundational molecule, a key precursor in the synthesis of ribose-containing nucleosides, was first prepared and characterized by the pioneering biochemists Phoebus A. Levene and E. P. Clark. Their work, published in 1921, laid a crucial piece of the groundwork for understanding the structure of nucleic acids.

Discovery and Initial Characterization

The discovery of β-D-ribopyranosylamine was a direct result of systematic investigations into the components of nucleic acids by P. A. Levene at The Rockefeller Institute for Medical Research. Having previously identified D-ribose as the carbohydrate component of yeast nucleic acid, Levene and his collaborators sought to understand how the sugar moiety links to the nitrogenous bases.

The first synthesis was achieved by reacting D-ribose with aqueous ammonia. Levene and Clark reported in their 1921 paper, "On the preparation and structure of a riboside," published in the Journal of Biological Chemistry, that D-ribose readily combines with ammonia at room temperature to form a crystalline product. Through elemental analysis and measurement of its optical rotation, they characterized this new compound, which they termed a "riboside," establishing its empirical formula and structural nature as a sugar-amine conjugate. Although they initially assigned it a gamma-oxide ring (furanose) structure, later work would establish the more stable pyranose form as the primary product under these conditions.

Experimental Protocols: First Synthesis

The following protocol is reconstructed from the experimental details described by Levene and Clark in their 1921 publication.

Synthesis of D-Ribopyranosylamine

Objective: To synthesize this compound through the reaction of D-ribose with aqueous ammonia.

Reagents:

-

D-Ribose

-

Concentrated Aqueous Ammonia (sp. gr. 0.90)

-

Absolute Alcohol (Ethanol)

-

Ether

Procedure:

-

Reaction Mixture: 10 grams of D-ribose were dissolved in 25 cc of concentrated aqueous ammonia.

-

Incubation: The solution was allowed to stand at room temperature (approximately 25°C) for 24 hours. During this time, the sugar undergoes condensation with ammonia.

-

Concentration: The reaction mixture was then concentrated under reduced pressure at a temperature of 40°C. The concentration was carried out until the volume was reduced to a thick syrup.

-

First Crystallization: The resulting syrup was treated with approximately 10 volumes of absolute alcohol. This induced the precipitation of the crude product.

-

Isolation and Washing: The crystalline precipitate was filtered from the solution and washed sequentially with absolute alcohol and then with ether to remove any remaining impurities.

-

Recrystallization (Purification): For further purification, the crude product was dissolved in a minimal amount of water and then reprecipitated by the addition of a sufficient quantity of absolute alcohol. The purified crystals were then filtered and dried.

Quantitative Data

The following table summarizes the key quantitative data for the product as reported by Levene and Clark (1921).

| Parameter | Reported Value | Notes |

| Melting Point | 126-128°C (corrected) | The substance was observed to decompose at its melting point. |

| Specific Rotation | [α]D20 = -34.30° (initial) to -17.50° (equilibrium) | Measured in an aqueous solution. The change in optical rotation over time (mutarotation) is characteristic of sugar anomers equilibrating in solution. |

| Yield | Not explicitly stated as a percentage. | The authors reported obtaining "a good crop of crystals," suggesting a synthetically useful yield. |

Diagrams and Workflows

Logical Relationship of Synthesis

The following diagram illustrates the fundamental chemical transformation from the starting material to the final product.

Experimental Workflow

This diagram outlines the step-by-step laboratory procedure for the first synthesis of β-D-ribopyranosylamine.

Chemical and physical properties of D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a monosaccharide derivative belonging to the class of glycosylamines. In these compounds, the anomeric hydroxyl group of the sugar is replaced by an amino group. While D-ribose, its parent carbohydrate, is a fundamental component of nucleic acids and various metabolic pathways, this compound itself is a less extensively characterized molecule. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines a general synthetic approach, and discusses the current landscape of its biological evaluation. The information is presented to support further research and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₄ | [2] |

| Molecular Weight | 149.15 g/mol | |

| CAS Number | 43179-09-5 | [1] |

| Synonyms | 1-Amino-1-deoxy-D-ribopyranose | [1] |

| Melting Point | 142-145 °C | [1] |

| Solubility | Slightly soluble in DMSO and water | |

| Physical Form | Solid | |

| Color | White to Off-White | |

| Stability | Hygroscopic |

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, studies on related compounds provide some insight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A study by Chavis et al. (1983) reported the synthesis and 1H-NMR analysis of β-D-ribopyranosylamine, suggesting that its 1H-NMR parameters have been determined. Unfortunately, the specific chemical shifts and coupling constants were not available in the accessed literature. For the related derivative, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, a proton NMR spectrum in deuterated methanol (CD₃OD) showed signals in the range of δH 3.520–3.620.

-

Infrared (IR) Spectroscopy : Specific IR spectral data for this compound has not been identified in the current literature search.

Experimental Protocols

Synthesis of this compound

General Protocol for the Synthesis of Glycosylamines:

This protocol is adapted from general procedures for glycosylamine synthesis and should be optimized for the specific case of this compound.

Materials:

-

D-ribose

-

Concentrated aqueous ammonia solution (e.g., 28-30%)

-

Ammonium hydrogen carbonate (NH₄HCO₃)

-

Methanol (or another suitable solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve D-ribose in a minimal amount of concentrated aqueous ammonia.

-

Addition of Catalyst: Add one equivalent of ammonium hydrogen carbonate to the solution. The ammonium salt helps to drive the equilibrium towards the formation of the glycosylamine.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for several hours to days. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure (lyophilization is often preferred to avoid degradation).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol).

The following diagram illustrates the general workflow for this synthesis.

Biological Activity and Signaling Pathways

There is currently a significant lack of specific data on the biological activity and signaling pathway involvement of this compound in the scientific literature. While the broader class of aminosugars and their derivatives, known as iminosugars, have been investigated for various therapeutic properties, including antiviral and antimicrobial activities, these studies have not specifically reported on this compound.

General Context of Aminosugar Biological Activity:

-

Antiviral Activity: Iminosugars, which are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, have shown broad-spectrum antiviral activity. Their mechanism often involves the inhibition of host endoplasmic reticulum α-glucosidases, leading to improper folding of viral glycoproteins. This disruption can reduce the infectivity of a wide range of enveloped viruses.

-

Antimicrobial Activity: Some aminosugar derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of cytosine β-D-riboside have demonstrated activity against pathogenic bacteria and fungi.

It is plausible that this compound could serve as a scaffold for the synthesis of novel therapeutic agents. However, direct evidence of its intrinsic biological activity is yet to be established.

The diagram below illustrates the general mechanism of action for iminosugar antivirals, which may provide a conceptual framework for future investigations into the potential activities of this compound derivatives.

Conclusion

References

An In-depth Technical Guide on the Natural Occurrence and Isolation of D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine is a carbohydrate derivative of significant interest in synthetic and medicinal chemistry. While the D-ribose moiety is a fundamental component of ubiquitous biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP), the natural occurrence of free this compound in biological systems is not well-documented. This technical guide provides a comprehensive overview of the subject, addressing the scarcity of evidence for its natural presence as a free molecule and focusing on its existence as a structural component of N-ribosyl compounds, particularly nucleosides. We present detailed protocols for the isolation of its precursors from natural sources, specifically ribonucleosides from yeast RNA, and provide a robust method for its chemical synthesis from D-ribose. This guide is intended to be a valuable resource for researchers in glycobiology, natural product chemistry, and drug discovery.

Natural Occurrence: A Focus on N-Ribosyl Compounds

Direct evidence for the presence of free this compound in organisms is scarce in the scientific literature. However, the core structure, a D-ribose sugar linked to a nitrogen atom via a β-N-glycosidic bond, is a cornerstone of life. This linkage is the defining feature of ribonucleosides, the building blocks of RNA. In these molecules, the ribose is typically in the furanose form (a five-membered ring), but the pyranose form (a six-membered ring) is known to exist in equilibrium in solution.

The most abundant natural sources of the D-ribosylamine motif are ribonucleosides found in the RNA of all living organisms. Yeast, particularly Saccharomyces cerevisiae, is an excellent and economically viable source for isolating these precursors.

Ribonucleoside Composition of Saccharomyces cerevisiae

The ribonucleic acid of Saccharomyces cerevisiae is a rich source of the four primary ribonucleosides: adenosine, guanosine, cytidine, and uridine. The relative abundance of these nucleosides can vary depending on the growth conditions and the specific type of RNA (mRNA, tRNA, rRNA). Ribosomal RNA (rRNA) constitutes the vast majority (around 85%) of total RNA in yeast.[1] The table below provides an estimated composition of the primary ribonucleosides in yeast total RNA.

| Ribonucleoside | Molar Mass ( g/mol ) | Estimated Molar Percentage in Yeast Total RNA |

| Adenosine | 267.24 | ~25% |

| Guanosine | 283.24 | ~30% |

| Cytidine | 243.22 | ~20% |

| Uridine | 244.20 | ~25% |

Note: These values are approximate and can vary. They are based on the general A-U and G-C content of yeast RNA.

Isolation of this compound Precursors from Yeast RNA

The practical "isolation" of the D-ribosylamine structure from a natural source involves a multi-step process:

-

Isolation of total RNA from yeast.

-

Hydrolysis of the RNA to release the constituent ribonucleosides.

-

Separation and purification of the individual ribonucleosides.

Experimental Protocol: Isolation of Total RNA from Saccharomyces cerevisiae

This protocol is adapted from the hot acidic phenol extraction method, which yields high-quality RNA largely free of DNA.[2][3][4]

Materials:

-

Yeast cells (Saccharomyces cerevisiae)

-

TES solution (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)

-

Acid phenol (pH 4.5-5.0), pre-heated to 65°C

-

Chloroform

-

3 M Sodium acetate, pH 5.3

-

Ice-cold 100% ethanol

-

Ice-cold 70% ethanol

-

RNase-free water

Procedure:

-

Grow yeast cells in 10 mL of YPD medium to mid-exponential phase (OD600 ≈ 0.5-1.0).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of ice-cold RNase-free water and transfer to a 1.5 mL microcentrifuge tube.

-

Centrifuge again to pellet the cells, and discard the supernatant.

-

Add 400 µL of TES solution to the cell pellet and vortex vigorously.

-

Add 400 µL of hot acid phenol (65°C).

-

Incubate at 65°C for 30-60 minutes with occasional vortexing.

-

Chill the mixture on ice for 5 minutes, then centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add an equal volume of chloroform, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Transfer the aqueous phase to a new tube. Add 1/10th volume of 3 M sodium acetate (pH 5.3) and 2.5 volumes of ice-cold 100% ethanol.

-

Precipitate the RNA at -20°C overnight or -80°C for 2 hours.

-

Pellet the RNA by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

Wash the pellet with 1 mL of ice-cold 70% ethanol, centrifuge again, and carefully remove the supernatant.

-

Air dry the pellet for 5-10 minutes and resuspend in RNase-free water.

-

Quantify the RNA by measuring the absorbance at 260 nm.

Experimental Protocol: Hydrolysis of RNA to Ribonucleosides

This protocol uses enzymatic hydrolysis with a nuclease to gently release the ribonucleosides.

Materials:

-

Isolated total yeast RNA

-

Nuclease P1 from Penicillium citrinum

-

Bacterial alkaline phosphatase

-

1 M Sodium acetate buffer, pH 5.3

-

1 M Tris-HCl buffer, pH 8.0

Procedure:

-

Dissolve 10 mg of the isolated yeast RNA in 1 mL of 50 mM sodium acetate buffer (pH 5.3).

-

Add 10 units of Nuclease P1.

-

Incubate the mixture at 37°C for 2 hours. This will hydrolyze the RNA into 5'-mononucleotides.

-

Adjust the pH to 8.0 by adding 1 M Tris-HCl buffer.

-

Add 10 units of bacterial alkaline phosphatase.

-

Incubate at 37°C for another 2 hours. This will dephosphorylate the mononucleotides to yield the free ribonucleosides.

-

The resulting solution contains a mixture of adenosine, guanosine, cytidine, and uridine, which can be separated by preparative chromatography.

Chemical Synthesis of this compound

As free this compound is not readily isolated from natural sources, chemical synthesis from D-ribose is the most practical method for obtaining this compound for research purposes. The following protocol is based on the reaction of a reducing sugar with an ammonium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Ribose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Concentrated aqueous ammonia (28-30%)

-

Methanol

Procedure:

-

In a sealed, pressure-resistant vessel, dissolve 5.0 g of D-ribose in 50 mL of concentrated aqueous ammonia.

-

Add 1.5 equivalents of ammonium bicarbonate to the solution.

-

Heat the sealed vessel to 40-45°C and stir for 36-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of acetonitrile:water (4:1).

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel in a fume hood.

-

Concentrate the solution under reduced pressure to remove the ammonia and water. This will yield a crude solid.

-

To purify the this compound, dissolve the crude product in a minimal amount of hot methanol and allow it to crystallize upon cooling.

-

Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum.

Expected Yield and Characterization:

-

Yield: Typically in the range of 60-75%.

-

Appearance: White crystalline solid.

-

¹H NMR (300 MHz, D₂O): The spectrum will show a mixture of anomers, with characteristic signals for the anomeric protons (H-1) appearing between 4.5 and 5.5 ppm. The pyranose ring protons will appear in the region of 3.5-4.2 ppm.[5]

Signaling Pathways and Logical Relationships

The D-ribosylamine linkage is central to many biological pathways. A key example is the NAD⁺ (Nicotinamide Adenine Dinucleotide) salvage pathway, where nicotinamide riboside, an N-ribosyl compound, is utilized to synthesize NAD⁺, a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.

Generalized Workflow for Isolation and Synthesis

The overall process for obtaining this compound, starting from a natural source, can be visualized as a logical workflow.

Caption: Workflow for obtaining this compound.

NAD⁺ Salvage Pathway

This diagram illustrates the key steps in the NAD⁺ salvage pathway, highlighting the role of the N-ribosyl compound, nicotinamide riboside (NR).

Caption: Key steps of the NAD⁺ Salvage Pathway.

Conclusion

While this compound in its free form is not a readily identifiable natural product, its core structural motif is fundamental to biology in the form of ribonucleosides. This guide provides researchers with robust, practical protocols to access this important chemical entity, either by isolating its natural precursors from yeast or through direct chemical synthesis from D-ribose. The provided workflows and pathway diagrams offer a clear conceptual framework for understanding the context and utility of this compound in biological and chemical research. The methodologies and data presented herein should serve as a valuable technical resource for professionals in drug development and the life sciences.

References

- 1. The Stress-Dependent Dynamics of Saccharomyces cerevisiae tRNA and rRNA Modification Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of yeast RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of RNA from unspheroplasted yeast cells (Saccharomyces cerevisiae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 5. researchgate.net [researchgate.net]

D-Ribopyranosylamine: A Fundamental Carbohydrate Structure Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Ribopyranosylamine, a monosaccharide derivative, holds a significant position in the vast landscape of carbohydrate chemistry and biology. As a foundational structure, its unique configuration and reactive amine group make it a crucial building block for a variety of biologically important molecules, including nucleosides and their analogues. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and biological relevance, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.

Physicochemical Properties

This compound is a white to off-white solid that is hygroscopic in nature.[1] It exhibits slight solubility in dimethyl sulfoxide (DMSO) and water.[1] The pyranose form refers to the six-membered ring structure of the ribose sugar, and the "-amine" suffix indicates the presence of an amino group, typically at the anomeric carbon.

A summary of the key physicochemical properties of this compound and its parent sugar, D-Ribose, is presented in Table 1 for comparative analysis.

| Property | This compound | D-Ribose |

| Molecular Formula | C5H11NO4 | C5H10O5 |

| Molecular Weight | 149.15 g/mol | 150.13 g/mol |

| Melting Point | 142-145°C[1] | 88-92 °C |

| Solubility | Slightly soluble in DMSO and water[1] | Soluble in water |

| Physical State | Solid[1] | Solid |

Table 1: Physicochemical Properties of this compound and D-Ribose.

Synthesis and Characterization

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine

One documented synthesis involves the reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene, followed by controlled acidic hydrolysis to yield N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.

Materials:

-

2,3-O-isopropylidene-D-ribofuranosylamine

-

2,4-dinitrofluorobenzene

-

Solvents and reagents for reaction and purification (e.g., ethanol, ethyl acetate, hexane, trifluoroacetic acid)

Procedure:

-

React 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene in a suitable solvent.

-

Monitor the reaction for the formation of the N-(2,4-dinitrophenyl) derivative.

-

Upon completion, purify the intermediate product.

-

Subject the purified intermediate to controlled acidic hydrolysis to remove the isopropylidene protecting group and induce the furanose to pyranose ring transition.

-

Purify the final product, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, using chromatographic techniques.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. A study on β-D-ribopyranosylamines indicated that their 1H-NMR parameters suggest a 4C1 conformation in D2O.

Below is a generalized workflow for the synthesis and characterization of a this compound derivative.

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Biological Significance and Therapeutic Potential

Glycosylamines, the class of compounds to which this compound belongs, are recognized for their significant roles in various biological processes, including enzyme catalysis and cellular signaling. Their ability to mimic natural carbohydrates makes them attractive candidates for the development of therapeutic agents.

The biological importance of this compound is intrinsically linked to that of its parent sugar, D-ribose. D-ribose is a fundamental component of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The general involvement of carbohydrates in cellular signaling pathways is well-established, with cell surface glycans playing crucial roles in mediating receptor-ligand interactions.

The structural similarity of glycosylamines to the transition state of glycosidase-catalyzed reactions makes them potential inhibitors of these enzymes. This inhibitory activity is a key area of investigation for the development of new drugs targeting carbohydrate-processing enzymes.

The diagram below illustrates a simplified representation of how a glycosylamine derivative might interfere with a hypothetical cellular signaling pathway.

Caption: Hypothetical inhibition of a cellular signaling pathway by a this compound derivative.

Future Directions

The study of this compound and its derivatives remains a promising area of research. Future investigations are likely to focus on the development of efficient and stereoselective synthetic methods for a wider range of these compounds. A deeper understanding of their biological activities and mechanisms of action will be crucial for unlocking their full therapeutic potential. The exploration of their roles in specific signaling pathways and their interactions with biological targets will undoubtedly pave the way for the design of novel drugs for a variety of diseases. The continued development of advanced analytical techniques will be essential for the detailed characterization of these fundamental carbohydrate structures.

References

Synthesis and Characterization of Novel D-Ribopyranosylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel D-Ribopyranosylamine derivatives. These compounds, as analogs of naturally occurring nucleosides, hold significant promise in the fields of medicinal chemistry and drug discovery. This document details synthetic methodologies, presents characterization data in a clear, comparative format, and outlines experimental protocols for key reactions and analytical techniques.

Introduction to this compound Derivatives

D-Ribopyranosylamines are a class of carbohydrate derivatives where an amino group replaces the anomeric hydroxyl group of D-ribose in its pyranose form. These compounds serve as crucial building blocks for the synthesis of a wide array of nucleoside analogs. Unlike their more commonly studied furanose counterparts, pyranose nucleosides can offer unique conformational constraints and metabolic stabilities, making them attractive candidates for the development of novel therapeutic agents. The exploration of this compound derivatives is driven by their potential to exhibit a range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways. A common method involves the direct condensation of D-ribose with a primary amine, often under acidic catalysis. Another versatile approach is the reaction of a suitably protected ribosylamine precursor with an electrophilic reagent. This section details the synthesis of two distinct classes of derivatives: N-Aryl and N-Acyl D-Ribopyranosylamines.

Synthesis of N-Aryl this compound Derivatives

A key example in this class is the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine. This derivative is synthesized from 2,3-O-isopropylidene-D-ribofuranosylamine and 2,4-dinitrofluorobenzene, followed by acidic hydrolysis which surprisingly yields the α-D-ribopyranosylamine product.[1][2] The reaction proceeds through an intermediate furanosylamine which undergoes ring transformation to the more stable pyranose form under acidic conditions.

Another notable example is the synthesis of N-phenyl-2-deoxy-D-ribopyranosylamine, which has been successfully synthesized and its structure confirmed by X-ray diffraction, revealing a single conformation with the pyranose ring.

General Synthetic Pathway for N-Aryl D-Ribopyranosylamines

Caption: General synthesis of N-Aryl-D-Ribopyranosylamines.

Synthesis of N-Acyl this compound Derivatives

N-Acyl-D-ribopyranosylamine derivatives can be prepared by the acylation of a this compound precursor. A common method involves the reaction of a protected ribosylamine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This approach allows for the introduction of a wide variety of acyl groups, enabling the exploration of structure-activity relationships.

Experimental Workflow for N-Acyl this compound Synthesis

Caption: Workflow for N-Acyl-D-Ribopyranosylamine synthesis.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of these compounds. In specific cases, X-ray crystallography provides definitive proof of the three-dimensional structure, including the pyranose ring conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the characterization of this compound derivatives.[3][4] The chemical shifts and coupling constants of the anomeric proton (H-1) and other sugar ring protons provide crucial information about the stereochemistry and conformation of the pyranose ring.[3] For instance, the coupling constants between adjacent protons can help determine their relative orientations (axial or equatorial).

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Anomeric Proton (δ, ppm) | Coupling Constant (J, Hz) | Key ¹³C Signals (δ, ppm) | Reference |

| N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine | 5.35 (d) | 8.5 | 85.2 (C-1), 72.1, 71.8, 70.5, 66.4 | |

| β-D-Ribopyranosylamine | 4.62 (d) | 8.0 | 87.5 (C-1), 74.3, 72.9, 70.8, 67.1 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, which can further support the proposed structures. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecules.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. This technique has been instrumental in confirming the pyranose ring conformation of several this compound derivatives, which is crucial for understanding their structure-activity relationships. For example, the crystal structure of N-phenyl-2-deoxy-D-ribopyranosylamine confirms an α-anomeric configuration and a ¹C₄ chair-like conformation.

Logical Relationship of Characterization Techniques

Caption: Interplay of characterization methods.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of a representative this compound derivative.

Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine

-

Preparation of 2,3-O-isopropylidene-D-ribofuranosylamine: D-ribose is first converted to its 2,3-O-isopropylidene protected furanosylamine derivative.

-

Reaction with 2,4-dinitrofluorobenzene: The protected ribofuranosylamine is reacted with 2,4-dinitrofluorobenzene in the presence of a base to yield 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.

-

Acidic Hydrolysis and Ring Transformation: The protected furanosylamine derivative is treated with a mixture of trifluoroacetic acid, water, and ethanol. This step removes the isopropylidene protecting group and facilitates the rearrangement from the furanose to the more stable pyranose ring structure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine as a yellow syrup which solidifies on standing. The final product was obtained in a 37% yield.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to analyze include the chemical shift of the anomeric proton (typically between 4.5 and 5.5 ppm) and its coupling constant, which indicates the anomeric configuration.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the anomeric carbon (typically between 85 and 95 ppm) is a key diagnostic signal.

-

2D NMR Spectroscopy: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign all proton and carbon signals unambiguously.

Potential Biological Activities

While the biological activities of this compound derivatives are not as extensively studied as their furanose counterparts, the broader class of nucleoside analogs has demonstrated significant therapeutic potential.

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy. They can act as inhibitors of viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Given the structural similarity, this compound derivatives are promising candidates for the development of new antiviral agents. For instance, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), a ribofuranosyl derivative, has shown broad-spectrum antiviral activity with a 50% inhibitory concentration ranging from 0.2 to 4 micrograms/ml against various viruses.

Anticancer Activity

Many nucleoside analogs exhibit anticancer activity by interfering with DNA and RNA synthesis in rapidly dividing cancer cells. They can be converted to their triphosphate forms and compete with natural nucleotides for incorporation into nucleic acids, leading to apoptosis. The unique stereochemistry of this compound derivatives may lead to selective targeting of cancer cell-specific enzymes.

Enzyme Inhibition

The specific three-dimensional structure of this compound derivatives makes them potential candidates for the design of specific enzyme inhibitors. By mimicking the natural substrate or transition state, these compounds can block the active site of an enzyme, thereby modulating its activity. This approach is particularly relevant for targeting enzymes involved in disease pathogenesis.

References

D-Ribopyranosylamine: A Critical Evaluation of its Role in Prebiotic Nucleoside Synthesis

Abstract

The origin of life and the emergence of RNA as a primordial genetic and catalytic molecule remain central questions in science. A critical step in the "RNA World" hypothesis is the prebiotically plausible formation of ribonucleosides from simpler precursors: a ribose sugar and a nucleobase. While various pathways have been proposed, the precise nature of the key intermediates is the subject of intense investigation. This technical guide examines the potential role of D-Ribopyranosylamine, the adduct of D-ribose and ammonia, as such an intermediate. We review its synthesis, structure, and known reactions, while critically evaluating the challenges associated with its stability and conversion to the biologically relevant furanose form required for ribonucleosides. By comparing this hypothetical pathway with more experimentally supported routes involving intermediates like ribose aminooxazoline, this document provides a comprehensive overview for researchers in prebiotic chemistry and drug development on the current understanding and unresolved questions surrounding the earliest steps of RNA monomer synthesis.

Introduction: The RNA World and the Nucleoside Problem

The RNA World hypothesis posits that life passed through a stage where RNA molecules were responsible for both information storage (like DNA) and catalytic function (like proteins).[1] This theory is supported by the discovery of ribozymes, RNA enzymes that perform a range of catalytic functions, including peptide bond formation within the ribosome. A fundamental prerequisite for the RNA World is the abiotic availability of its constituent monomers, the ribonucleotides.

The formation of a ribonucleoside involves the creation of a stable N-glycosidic bond between the anomeric carbon (C1') of a D-ribose sugar and a nitrogen atom of a purine or pyrimidine nucleobase.[2][3] However, the direct condensation of free ribose and nucleobases under plausible prebiotic conditions is notoriously inefficient, suffers from a lack of regioselectivity, and produces a mixture of isomers.[4] This has led researchers to explore pathways involving more reactive intermediates derived from ribose. One of the simplest such intermediates is this compound, formed from the reaction of D-ribose with a prebiotically abundant nitrogen source like ammonia.[5]

This compound: A Potential Prebiotic Intermediate

This compound (also known as 1-amino-1-deoxy-D-ribopyranose) is the glycosylamine formed from the condensation of D-ribose with ammonia. In solution, D-ribose exists in equilibrium between its linear aldehyde form and various cyclic hemiacetal structures, primarily the five-membered furanose and six-membered pyranose rings. The reaction with ammonia occurs at the anomeric carbon, leading to the formation of the corresponding ribosylamine.

Formation and Structure

The formation of β-D-ribopyranosylamine from the reaction of D-ribose with ammonia has been confirmed crystallographically. The reaction involves the nucleophilic attack of ammonia on the hemiacetal, a process analogous to the first step in the biosynthesis of purine nucleotides, which proceeds via the formation of 5-phosphoribosylamine from the activated ribose precursor, PRPP.

Stability and Chemical Properties

The Challenge of Incorporation into Ribonucleosides

For this compound to be a viable precursor to RNA, two significant chemical transformations must occur: the formation of the N-glycosidic bond with a nucleobase precursor and the isomerization of the sugar ring from the pyranose to the furanose form.

N-Glycosidic Bond Formation

The formation of an N-glycosidic bond involves the replacement of the amino group of the ribosylamine with a nitrogen atom from a heterocyclic nucleobase. This process is essentially a transamination reaction at the anomeric carbon. While mechanistically plausible, the efficiency and selectivity of this reaction with prebiotically relevant pyrimidine and purine precursors have not been extensively demonstrated starting from this compound.

The Critical Pyranose-to-Furanose Isomerization

The most significant hurdle for any pathway involving this compound is that RNA is exclusively built with a five-membered ribofuranose ring. The six-membered pyranose ring is sterically incompatible with the formation of the helical nucleic acid structures required for information storage and catalysis. Therefore, a prebiotically plausible and efficient mechanism for the conversion of this compound to its D-ribofuranosylamine isomer is required. While furanose-to-pyranose transitions have been observed in synthetic organic chemistry, the reverse isomerization for ribosylamine in an aqueous, prebiotic context is not well-established. This represents a major, unresolved gap in the hypothetical pathway.

Alternative Prebiotic Pathways: The Case of Ribose Aminooxazoline

The difficulties associated with the this compound pathway have led researchers to investigate alternative intermediates. A particularly promising candidate is ribose aminooxazoline . This compound is formed from the reaction of ribose with cyanamide and has been shown to be a key intermediate in a high-yielding, prebiotically plausible synthesis of pyrimidine ribonucleotides.

Ribose aminooxazoline offers several advantages over simple ribosylamines:

-

Crystallinity and Purification: It crystallizes spontaneously from complex reaction mixtures, allowing for its purification and accumulation.

-

Chiral Amplification: As a conglomerate, its crystallization can amplify any initial enantiomeric excess, providing a potential solution to the origin of homochirality in RNA.

-

Demonstrated Reactivity: It has been successfully converted to α-ribocytidine derivatives, which can then be photoanomerized to the biologically correct β-anomers.

Quantitative Data Summary

A significant challenge in evaluating the role of this compound is the lack of quantitative data in the literature regarding its formation and reactivity under prebiotic conditions. The following table summarizes the available versus missing data points, with comparative data provided for more studied pathways where available.

| Parameter | This compound Pathway | Ribose Aminooxazoline Pathway (for Pyrimidines) | Citation |

| Formation Yield | Not reported under prebiotic conditions. | Formed in mixtures; crystallizes for purification. | |

| Stability (Half-life) | Not reported under relevant pH/temperature. | Crystalline form is stable. | |

| Kinetics (Rate Constants) | Not reported. | Not explicitly reported, but reactions proceed under defined conditions. | |

| Yield to Nucleoside | Not reported. | α-2-thioribocytidine formed in 84% yield from an intermediate. | |

| Photoanomerization Yield | Not applicable / Not studied. | α to β-2-thioribocytidine conversion in 76% yield. |

Experimental Protocols

Detailed experimental protocols for the prebiotic synthesis and reaction of this compound are not established. However, the methodologies used to study related prebiotic systems are well-defined. Below are representative protocols for the characterization of reaction products and for a key reaction in the more-studied aminooxazoline pathway.

General Protocol for Product Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for the structural characterization of reaction products in prebiotic chemistry.

-

Sample Preparation: The reaction mixture is dried in vacuo. The resulting residue is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) suitable for NMR analysis. An internal standard (e.g., TSP, TMSP) may be added for quantitative analysis.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and peak integrations are analyzed to determine the structure of the products, identify isomers (e.g., α vs. β anomers, pyranose vs. furanose forms), and calculate relative yields.

Representative Protocol: Thiolysis of Anhydronucleoside to form α-2-Thioribocytidine

This protocol illustrates a key step in a successful prebiotic pyrimidine synthesis pathway that proceeds through a ribose aminooxazoline derivative.

-

Reactants: 2,2'-anhydroribocytidine (derived from ribose aminooxazoline) and sodium hydrosulfide (NaSH).

-

Solvent System: An aqueous formamide solution is used as a prebiotically plausible solvent.

-

Reaction Conditions: The anhydronucleoside is dissolved in the aqueous formamide. A solution of NaSH is added. The reaction mixture is maintained at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Monitoring and Analysis: The reaction progress is monitored over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.

-

Product Isolation and Yield Calculation: Upon completion, the products (α-2-thioribocytidine and α-ribocytidine) are identified by comparison with authentic standards. Yields are determined by HPLC peak integration or NMR analysis. In the published study, this reaction yielded 84% α-2-thioribocytidine.

Conclusion and Future Outlook

This compound represents one of the simplest possible intermediates in the pathway from D-ribose to ribonucleosides. Its formation from D-ribose and ammonia is chemically straightforward. However, a thorough review of the current prebiotic chemistry literature reveals that its role as a key precursor to RNA is not well-supported by experimental evidence.

Two major, unaddressed challenges stand out:

-

The Pyranose-to-Furanose Isomerization: There is no established prebiotically plausible mechanism for the conversion of the pyranose form of ribosylamine to the furanose form required for RNA.

-

Lack of Quantitative Data: There is a significant gap in our knowledge regarding the yields, stability, and reaction kinetics of this compound under conditions relevant to the early Earth.

In contrast, alternative pathways, particularly those proceeding through the crystalline intermediate ribose aminooxazoline, have demonstrated higher yields and have overcome key stereochemical challenges, such as anomerization. While the simplicity of this compound remains appealing, its potential role in the origin of life is speculative until these fundamental chemical questions are addressed. Future research could focus on investigating the equilibrium between ribopyranosylamine and ribofuranosylamine in the presence of plausible prebiotic catalysts or mineral surfaces and quantifying its reactivity towards nucleobase precursors. Without such data, this compound remains a minor possibility rather than a central player in our current models of prebiotic ribonucleoside synthesis.

References

- 1. Prebiotic ribose synthesis: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 4. A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

A Deep Dive into the Stability of D-Ribopyranosylamine: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of D-Ribopyranosylamine stability. This compound, a fundamental structure in glycobiology, serves as a model for understanding the stability of N-glycosidic bonds, which are central to the structure and function of nucleosides, nucleotides, and various pharmaceuticals. The stability of this bond is paramount in drug design and development, as its cleavage can lead to inactivation or undesired side effects. This document outlines the key theoretical concepts, computational approaches, and experimental protocols relevant to assessing the conformational and chemical stability of this compound.

Theoretical Framework of this compound Stability

The stability of this compound is primarily governed by two factors: its conformational preferences and the strength of the N-glycosidic bond. The pyranose ring of the ribose moiety can adopt various chair and boat conformations, with the relative stability of these conformers influencing the overall energy landscape of the molecule. The N-glycosidic bond, which links the ribose sugar to the amine group, is susceptible to hydrolysis, a process that can be catalyzed by acids or enzymes.

Conformational Isomerism

The D-ribopyranose ring is not planar and exists in a variety of conformations, with the chair conformations (¹C₄ and ⁴C₁) being the most stable. Computational studies on D-ribose have shown that the β-pyranose form is the most populated anomer.[1] The orientation of the hydroxyl groups and the anomeric effect play a significant role in determining the most stable conformation. Understanding the conformational equilibrium is crucial as the reactivity of the N-glycosidic bond can be dependent on the geometry of the sugar ring.

N-Glycosidic Bond Cleavage

The cleavage of the N-glycosidic bond in aqueous solution is typically a hydrolytic process. The mechanism of this cleavage can proceed through different pathways, often involving protonation of the amine leaving group or the ring oxygen, followed by nucleophilic attack by a water molecule. The stability of the N-glycosidic bond is influenced by the electronic properties of the amine group and the stereoelectronic effects of the sugar moiety. In the context of DNA repair, monofunctional DNA glycosylases catalyze the hydrolysis of the N-glycosidic bond to remove damaged bases.[2][3] While this compound is a simpler model, the fundamental principles of leaving group quality and transition state stabilization are applicable.[2]

Computational Methodologies for Stability Analysis

Computational chemistry provides powerful tools to investigate the stability of this compound at an atomic level. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and are well-suited for investigating reaction mechanisms and conformational energies.

Experimental Protocols: Conformational Analysis with DFT

-

Structure Preparation: Build the initial 3D structures of the different conformers of this compound (e.g., ¹C₄ and ⁴C₁ chairs for both α and β anomers).

-

Method Selection: Choose a suitable DFT functional and basis set. The M06-2X functional with a 6-311++G(d,p) basis set has been shown to provide accurate results for the conformational analysis of ribose.[1]

-

Geometry Optimization: Perform geometry optimization for each conformer in the gas phase and in a simulated aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Calculate the vibrational frequencies at the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Relative Energy Calculation: Determine the relative energies of the conformers to predict their populations at a given temperature.

Experimental Protocols: N-Glycosidic Bond Cleavage Pathway with DFT

-

Reactant and Product Definition: Define the reactant (this compound and a water molecule) and the products (D-ribopyranose and ammonia).

-

Transition State Search: Locate the transition state structure for the hydrolysis reaction. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

IRC Calculation: Perform an intrinsic reaction coordinate (IRC) calculation to confirm that the found transition state connects the reactants and products.

-

Energy Barrier Calculation: Calculate the activation energy (energy barrier) for the reaction from the difference in energy between the transition state and the reactants. The B3LYP functional with a large basis set is often used for such calculations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For larger systems, such as this compound in an explicit solvent environment, QM/MM methods offer a balance between accuracy and computational cost.

Experimental Protocols: QM/MM Simulation of Hydrolysis

-

System Setup: Place the this compound molecule in a box of explicit water molecules.

-

Partitioning: Define the QM region to include the this compound molecule and the reacting water molecule. The rest of the water molecules will be treated with a molecular mechanics force field (the MM region).

-

QM/MM Simulation: Perform a molecular dynamics (MD) simulation where the forces for the QM region are calculated using a QM method, and the forces for the MM region are calculated using a force field.

-

Free Energy Calculation: Use methods like umbrella sampling or metadynamics to calculate the free energy profile along the reaction coordinate of the hydrolysis reaction.

Experimental Approaches for Stability Assessment

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating computational predictions and providing quantitative data on stability.

Experimental Protocols: NMR Spectroscopy for Conformational and Stability Analysis

-

Sample Preparation: Synthesize and purify β-D-ribopyranosylamine. Dissolve the compound in a suitable solvent, such as D₂O.

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the sugar protons provide information about the conformation of the pyranose ring.

-

NOESY/ROESY: Perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments to identify through-space interactions between protons, which can help in determining the stereochemistry and conformation.

-

Kinetic Studies: To study the stability of the N-glycosidic bond, monitor the ¹H NMR spectrum over time at a specific pH and temperature. The appearance of signals corresponding to D-ribose and the disappearance of the this compound signals can be used to determine the rate of hydrolysis.

Data Presentation

Quantitative data from computational and experimental studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Anomer | Ring Pucker | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| 1 | β | ⁴C₁ | 0.00 | 0.00 |

| 2 | α | ⁴C₁ | Data to be calculated | Data to be calculated |

| 3 | β | ¹C₄ | Data to be calculated | Data to be calculated |

| 4 | α | ¹C₄ | Data to be calculated | Data to be calculated |

Table 2: Calculated Activation Barriers for N-Glycosidic Bond Hydrolysis

| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| Acid-catalyzed | DFT (B3LYP/6-311+G(d,p)) | PCM | Data to be calculated |

| Neutral | DFT (B3LYP/6-311+G(d,p)) | PCM | Data to be calculated |

| Base-catalyzed | DFT (B3LYP/6-311+G(d,p)) | PCM | Data to be calculated |

Visualizations

Diagrams are crucial for illustrating complex relationships and workflows.

Caption: Generalized reaction pathway for the hydrolysis of this compound.

Caption: A typical workflow for the computational analysis of this compound stability.

Conclusion

The stability of this compound is a multifaceted problem that requires a synergistic approach combining theoretical principles, advanced computational modeling, and rigorous experimental validation. This guide has provided an in-depth overview of the core methodologies that are essential for researchers, scientists, and drug development professionals working in this area. By applying these approaches, a deeper understanding of the factors governing N-glycosidic bond stability can be achieved, which is critical for the rational design of more stable and effective carbohydrate-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of D-Ribopyranosylamine from D-Ribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a pivotal intermediate in the synthesis of a variety of biologically significant molecules, including nucleoside analogues that are fundamental in the development of antiviral and anticancer therapeutics. The synthesis of this compound from the readily available precursor, D-ribose, is a key process in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound.

Synthesis Overview

The primary method for the synthesis of this compound involves the direct reaction of D-ribose with an ammonia source. The most commonly formed isomer in this reaction is the β-anomer, β-D-Ribopyranosylamine, the formation of which has been confirmed by crystallographic studies.[1] The reaction proceeds through the nucleophilic attack of ammonia on the anomeric carbon of the cyclic hemiacetal form of D-ribose. The pyranose form is generally favored thermodynamically.

Two principal variations of this method are presented:

-

Method A: Reaction with Methanolic Ammonia. This is a classical approach for the synthesis of glycosylamines.

-

Method B: Reaction with Aqueous Ammonia and Ammonium Bicarbonate. This method has been shown to be effective for the synthesis of other glycosylamines and can be adapted for D-ribose.[2][3]

Data Presentation

| Parameter | Method A: Methanolic Ammonia | Method B: Aqueous Ammonia/Ammonium Bicarbonate |

| Starting Material | D-Ribose | D-Ribose |

| Reagents | Saturated Methanolic Ammonia | 16M Aqueous Ammonia, Ammonium Bicarbonate |

| Solvent | Methanol | Water |

| Temperature | Room Temperature | 42°C |

| Reaction Time | 24-48 hours | 36 hours |

| Typical Yield | Moderate to High (specific yield data not widely reported) | Quantitative (as reported for glucose)[3] |

| Purification | Evaporation, Crystallization | Lyophilization |

Experimental Protocols

Method A: Synthesis of β-D-Ribopyranosylamine using Methanolic Ammonia

This protocol is based on established methods for glycosylamine synthesis.

Materials:

-

D-Ribose

-

Methanol, anhydrous

-

Ammonia gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Crystallization dish

-

Diethyl ether or ethanol for washing crystals

Procedure:

-

Preparation of Saturated Methanolic Ammonia: In a fume hood, bubble ammonia gas through anhydrous methanol at 0°C until saturation is reached. The concentration can be determined by titration if necessary.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-ribose.

-

Reaction: Add the freshly prepared saturated methanolic ammonia solution to the D-ribose. The typical molar ratio of ammonia to D-ribose should be in large excess. Seal the flask with a stopper fitted with a drying tube.

-

Incubation: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue, which is crude this compound, can be purified by crystallization. Dissolve the crude product in a minimal amount of warm methanol and allow it to cool slowly. If crystallization is difficult, adding a non-polar solvent like diethyl ether can induce precipitation.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether or ethanol, and dry under vacuum.

Method B: Synthesis of β-D-Ribopyranosylamine using Aqueous Ammonia and Ammonium Bicarbonate

This protocol is adapted from a method reported for the quantitative synthesis of glucosylamine.[3]

Materials:

-

D-Ribose

-

Concentrated Aqueous Ammonia (e.g., 16M)

-

Ammonium Bicarbonate

-

Reaction vessel with a secure seal

-

Water bath or incubator

-

Lyophilizer

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, dissolve D-ribose and one equivalent of ammonium bicarbonate in concentrated aqueous ammonia. A suggested concentration is 0.2-0.4 M of D-ribose.

-

Reaction: Securely seal the reaction vessel and place it in a water bath or incubator set to 42°C for 36 hours.

-

Purification: After the reaction period, freeze the entire reaction mixture and lyophilize to remove water and excess ammonia and ammonium bicarbonate. The resulting product is typically of high purity.

Characterization of β-D-Ribopyranosylamine

The synthesized β-D-Ribopyranosylamine can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) of the β-pyranose form typically appears as a doublet at a characteristic chemical shift.

-

¹³C NMR: The anomeric carbon (C-1) will also show a characteristic signal.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

X-ray Crystallography: Provides definitive structural evidence and confirmation of the stereochemistry.

Visualizations

Chemical Synthesis Workflow

Caption: Experimental workflows for the two primary methods of synthesizing this compound.

Reaction Signaling Pathway

Caption: Simplified reaction pathway illustrating the formation of β-D-Ribopyranosylamine.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]

Application Notes & Protocols: Utilizing D-Ribopyranosylamine as a Precursor for Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Ribopyranosylamine as a versatile precursor in the synthesis of novel nucleoside analogues for antiviral drug discovery. The focus is on the chemical synthesis of pyrimidine and imidazole ribonucleosides, their potential antiviral activities, and mechanisms of action.

Introduction

Nucleoside analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as fraudulent substrates for viral polymerases or interfering with essential nucleotide biosynthesis pathways. D-Ribose and its derivatives are critical starting materials for the synthesis of these analogues. This compound, a derivative of D-ribose, serves as a valuable and reactive precursor for the stereoselective synthesis of a variety of ribonucleosides.

This document outlines the conversion of this compound to a key intermediate, 2,3-O-isopropylidene-D-ribofuranosylamine, and its subsequent use in the synthesis of pyrimidine and imidazole nucleosides. Potential antiviral targets and mechanisms of action for these classes of compounds are also discussed.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process:

-

Precursor Synthesis: Conversion of this compound to the more reactive furanose form, protected as 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate.

-

Heterocycle Coupling: Reaction of the ribofuranosylamine intermediate with appropriate precursors to form the desired pyrimidine or imidazole ring system.

-

Deprotection: Removal of protecting groups to yield the final nucleoside analogue.

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranosylamine toluene-p-sulphonate

This protocol describes the conversion of this compound to a stable and reactive ribofuranosylamine intermediate.[1]

Materials:

-

This compound

-

Acetone

-

2,2-Dimethoxypropane

-

Toluene-p-sulphonic acid

-

Anhydrous methanol

-

Diethyl ether

Procedure:

-

Suspend this compound in anhydrous methanol.

-

Add acetone, 2,2-dimethoxypropane, and a catalytic amount of toluene-p-sulphonic acid.

-

Stir the mixture at room temperature until the starting material is fully dissolved and the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain a syrup.

-

Dissolve the syrup in a minimal amount of methanol and add diethyl ether to precipitate the product.

-

Filter the crystalline product, wash with diethyl ether, and dry under vacuum.

-

The resulting 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate can be stored for use in subsequent reactions.

Protocol 2: Synthesis of Pyrimidine Nucleosides (e.g., 5-Ethoxycarbonyluridine)

This protocol outlines the synthesis of a uridine analogue from the ribofuranosylamine intermediate.[1]

Materials:

-

2,3-O-Isopropylidene-D-ribofuranosylamine toluene-p-sulphonate

-

Ethyl (ethoxymethylene)cyanoacetate

-

Sodium methoxide in methanol

-

Anhydrous ethanol

-

Dowex 50W-X8 (H+ form) resin

-

Aqueous acetic acid

Procedure:

-

Coupling Reaction:

-

Dissolve 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate in anhydrous ethanol.

-

Add ethyl (ethoxymethylene)cyanoacetate and a solution of sodium methoxide in methanol.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate.

-

The crude product is the protected 5-ethoxycarbonyluridine.

-

-

Deprotection:

-

Dissolve the protected nucleoside in aqueous acetic acid.

-

Heat the solution to remove the isopropylidene protecting group.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the solution under reduced pressure.

-

Purify the resulting 5-ethoxycarbonyluridine by recrystallization or column chromatography.

-

Protocol 3: Synthesis of Imidazole Nucleosides (e.g., 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide)

This protocol details the synthesis of an imidazole nucleoside analogue, a precursor to compounds like AICA ribonucleoside.[1]

Materials:

-

2,3-O-Isopropylidene-D-ribofuranosylamine toluene-p-sulphonate

-

Ethyl N-[carbamoyl(cyano)methyl]formimidate

-

Anhydrous dimethylformamide (DMF)

-

Aqueous acetic acid

Procedure:

-

Coupling Reaction:

-

Dissolve 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate and ethyl N-[carbamoyl(cyano)methyl]formimidate in anhydrous DMF.

-

Heat the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-